2,3,5-Tribromoaniline
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Overview
Description
2,3,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically uses glacial acetic acid as a solvent and bromine as the brominating agent. The reaction mixture is cooled to control the exothermic nature of the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo various coupling reactions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced.
Diazonium Salts: Intermediate products for further reactions.
Reduced Amines: Products of reduction reactions.
Scientific Research Applications
2,3,5-Tribromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Another brominated derivative of aniline with bromine atoms at the 2, 4, and 6 positions.
2,3,4-Tribromoaniline: Brominated aniline with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,5-Tribromoaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
609-17-6 |
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Molecular Formula |
C6H4Br3N |
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3,5-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI Key |
BRFIPEIKLLLCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Br)Br |
Origin of Product |
United States |
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